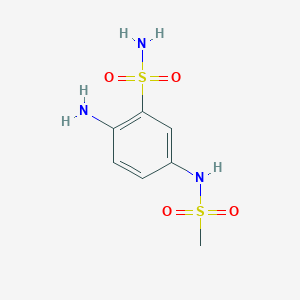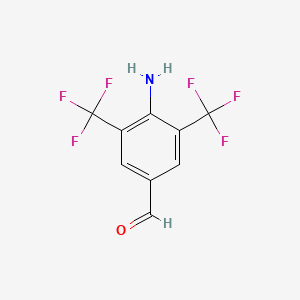
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine is a complex organic compound characterized by the presence of both morpholine and thiomorpholine rings attached to a pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a pyridine derivative is reacted with morpholine and thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or thiomorpholine rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine shares structural similarities with other pyridine derivatives containing morpholine and thiomorpholine rings.
- Compounds like 2-Morpholino-5-thiomorpholinopyridin-3-ol and 2-Morpholino-5-thiomorpholinopyridin-3-thiol are structurally related.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C13H20N4OS |
|---|---|
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
2-morpholin-4-yl-5-thiomorpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C13H20N4OS/c14-12-9-11(16-3-7-19-8-4-16)10-15-13(12)17-1-5-18-6-2-17/h9-10H,1-8,14H2 |
InChI-Schlüssel |
HVNGXRWVDPYGJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=N2)N3CCSCC3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-5-methylbenzo[d]thiazole](/img/structure/B8328394.png)
![1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8328406.png)









![8-Methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one](/img/structure/B8328485.png)

